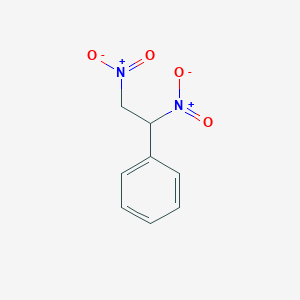
Benzene, (1,2-dinitroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1,2-dinitroethyl)- is an organic compound characterized by a benzene ring substituted with a 1,2-dinitroethyl group. This compound belongs to the class of nitroaromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dinitroethyl)- typically involves the nitration of ethylbenzene. The process begins with the formation of ethylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,2-dinitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Benzene, (1,2-dinitroethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, (1,2-dinitroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of 1,2-diaminoethylbenzene.
Substitution: Formation of various substituted nitrobenzenes.
Scientific Research Applications
Benzene, (1,2-dinitroethyl)- finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, explosives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, (1,2-dinitroethyl)- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Redox Reactions: Generation of reactive oxygen species (ROS) that can cause oxidative stress.
Electrophilic Substitution: Interaction with nucleophilic sites in biological molecules, leading to potential modifications.
Comparison with Similar Compounds
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group.
1,3-Dinitrobenzene: Another dinitro derivative with nitro groups at different positions.
2,4-Dinitrotoluene: A dinitro compound with a methyl group on the benzene ring.
Uniqueness: Benzene, (1,2-dinitroethyl)- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. The presence of the 1,2-dinitroethyl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
41542-82-9 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1,2-dinitroethylbenzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NKRGCASZDXUHED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















